1-(2-Amino-1,3-oxazol-5-YL)ethanone
Overview
Description
1-(2-Amino-1,3-oxazol-5-YL)ethanone is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
1-(2-Amino-1,3-oxazol-5-yl)ethanone is involved in innovative synthesis methods. For instance, a novel three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine and acid chlorides, utilizes an amidation-coupling-cycloisomerization (ACCI) sequence (Merkul & Müller, 2006).
Antimicrobial Activity
Research has explored the antimicrobial properties of compounds derived from this compound. A study synthesized 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, testing it against gram-positive and gram-negative bacteria (Wanjari, 2020).
Asymmetric Synthesis of Enantiomers
The compound is used in the asymmetric synthesis of enantiomers. A study focused on the conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, leading to enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Biological Activities of Derivatives
Derivatives of this compound exhibit significant biological activities. For example, compounds derived from 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone showed potent immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
Anti-tubercular Activity
Some studies highlight the anti-tubercular activity of this compound derivatives. Compounds like 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown promise in this area (Venugopal, Sundararajan, & Choppala, 2020).
Synthesis of Heterocyclic Compounds
This compound is also used in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl) ethanone, contributing significantly to the field of medicinal chemistry (Younis, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the oxazole ring in the compound can act as a nucleophile, reacting with electrophiles. This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in antimicrobial and antimonooxidase activities .
Result of Action
Similar compounds have been reported to have antimicrobial and antimonooxidase effects .
Biochemical Analysis
Biochemical Properties
1-(2-Amino-1,3-oxazol-5-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound influences cellular and biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity and effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the associated effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the overall metabolic profile of cells, impacting their function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-(2-amino-1,3-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULNSJILNIAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517650 | |
Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87005-17-2 | |
Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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